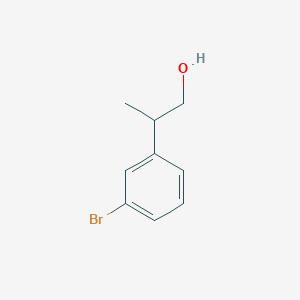
2-(3-Bromophenyl)propan-1-ol
Descripción general
Descripción
"2-(3-Bromophenyl)propan-1-ol" is a brominated organic compound that has garnered interest in various fields of chemistry and pharmacology due to its unique structure and properties. The compound is characterized by the presence of a bromophenyl group attached to a propan-1-ol moiety, which offers a versatile platform for chemical modifications and reactions.
Synthesis Analysis
The synthesis of bromophenyl compounds like "2-(3-Bromophenyl)propan-1-ol" typically involves halogenation reactions, where a bromine atom is introduced into the phenyl ring. One common method is the base-catalyzed Claisen-Schmidt condensation reaction, which has been utilized to synthesize various chalcone derivatives, indicating a potential pathway for the synthesis of related bromophenyl compounds (Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of bromophenyl compounds, including "2-(3-Bromophenyl)propan-1-ol," can be characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry methods. These compounds often exhibit specific dihedral angles between the phenyl rings and the attached groups, influencing their chemical behavior and interaction capabilities. The detailed analysis of such structures is crucial for understanding their reactivity and potential applications (Fun et al., 2010).
Chemical Reactions and Properties
Bromophenyl compounds, including "2-(3-Bromophenyl)propan-1-ol," participate in various chemical reactions, such as nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles. This property is pivotal for further functionalization and modification of the molecule to obtain derivatives with desired chemical and biological properties. Additionally, the presence of the bromine atom significantly affects the compound's electron distribution, making it a valuable intermediate in organic synthesis (Miller & Al-Hassan, 1983).
Physical Properties Analysis
The physical properties of "2-(3-Bromophenyl)propan-1-ol," such as melting point, boiling point, and solubility, are influenced by the bromophenyl group. The presence of the bromine atom, being a heavy halogen, typically increases the compound's molecular weight and boiling point compared to its non-brominated counterparts. These properties are essential for determining the compound's suitability in various applications, including its behavior in chemical reactions and potential use in material science (Wappelhorst et al., 2023).
Chemical Properties Analysis
"2-(3-Bromophenyl)propan-1-ol" exhibits a range of chemical properties stemming from its functional groups. The hydroxyl group (-OH) provides the molecule with the capability to form hydrogen bonds, influencing its solubility and reactivity with other compounds. The bromophenyl moiety offers a site for nucleophilic attack, making the compound reactive towards various nucleophiles and bases. These chemical properties are crucial for the compound's reactivity patterns and its utility in organic synthesis and potential pharmacological applications (Imoto et al., 2009).
Aplicaciones Científicas De Investigación
Synthesis and Preliminary Study of Arylpropanonamines :
- This study focuses on the synthesis of compounds related to 2-(3-Bromophenyl)propan-1-ol, specifically 1-phenyl- and 1-(4-bromophenyl)-3-(N-2-hydroxyethyl-N-methylamino) propan-1-ol, for potential use as intravenous anesthetics (Stenlake, Patrick, & Sneader, 1989).
Tertiary Amines and Carbon Steel Corrosion Inhibition :
- The study synthesizes tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, to investigate their effectiveness in inhibiting carbon steel corrosion (Gao, Liang, & Wang, 2007).
Antimicrobial Agents from Substituted Phenyl Azetidines :
- Research on the reaction of 2-(4-bromo phenyl) methyl cyanide with other compounds to yield 3-amino-2-(4-bromo phenyl) propan-1-ol, which is further processed to create potential antimicrobial agents (Doraswamy & Ramana, 2013).
Toxicity and Cytotoxicity of Fluorescent Markers :
- A study on the toxicity of compounds synthesized from cardanol and glycerol, including 1-(4-(4-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol, for use as fluorescent markers in biodiesel quality control (Pelizaro et al., 2019).
Antifungal Evaluation of 1,2,3-Triazole Derivatives :
- This research involves the synthesis of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols and their evaluation for antifungal activity against Candida strains (Lima-Neto et al., 2012).
α-Bromoacetoarenones and 3-(N,N-Dimethylamino)propan-1-ol :
- Research on the reaction of 3-(N,N-Dimethylamino)propan-1-ol with aryl α-bromoacetophenones, providing insights into the chemical structure and potential applications (Garcia, Fronczek, & Gandour, 1992).
Beta-Adrenoceptor Blocking Agents :
- Synthesis of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which are related to 2-(3-Bromophenyl)propan-1-ol, to study their affinity to beta-adrenoceptors (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).
Isochromans Synthesis :
- Investigating the synthesis of isochromans from 1-(2-vinylphenyl)propan-2-ols, which are structurally similar to 2-(3-Bromophenyl)propan-1-ol, by using hydriodic acid or iodine-mediated cyclization (Kobayashi, Shikata, Maegawa, Fukamachi, Tanmatsu, & Konishi, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-bromophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKJJFVUWHGEHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)propan-1-ol | |
CAS RN |
81310-68-1 | |
| Record name | 2-(3-bromophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



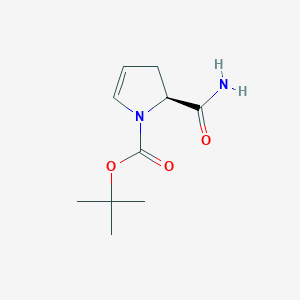
![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)

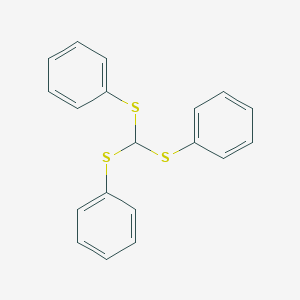
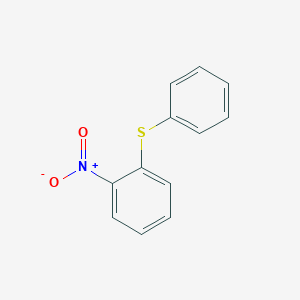
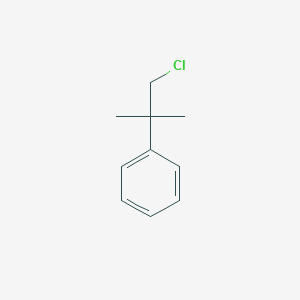
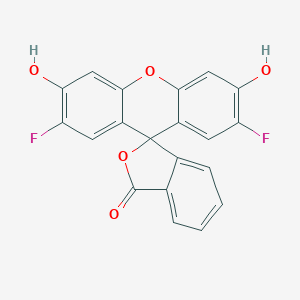
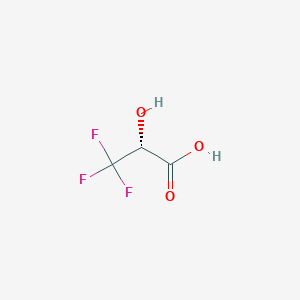
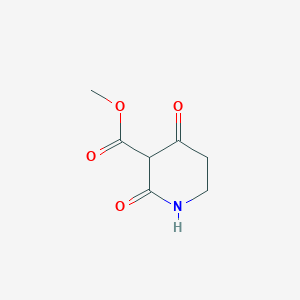
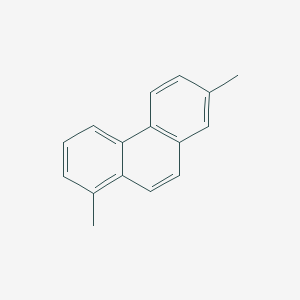
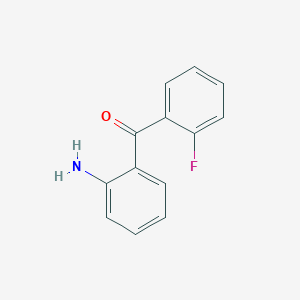
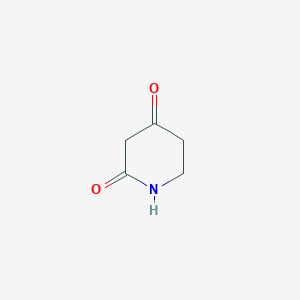
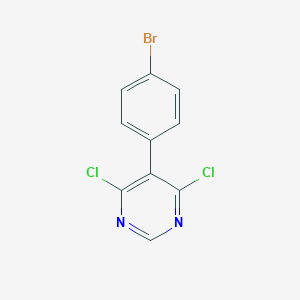
![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)